molecular formula C8H7N3S B2970568 Imidazo[1,2-a]pyridine-3-carbothioamide CAS No. 91982-91-1

Imidazo[1,2-a]pyridine-3-carbothioamide

Cat. No.: B2970568
CAS No.: 91982-91-1
M. Wt: 177.23
InChI Key: VIPNMBHAQAOKBD-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-3-carbothioamide: is a heterocyclic compound that belongs to the imidazopyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a valuable structure in organic synthesis and pharmaceutical chemistry due to its potential therapeutic applications .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine-3-carbothioamide is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . It has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The compound has been found to target several proteins, including Signal Transducer and Activator of Transcription 3 (STAT3) , and ATP-binding cassette transporters (ABCB1 and ABCG2) .

Mode of Action

The compound interacts with its targets through various mechanisms. For instance, it acts as a dual-target inhibitor of ABCB1 and ABCG2 . These transporters are involved in drug efflux, and their inhibition can enhance the efficacy of other drugs. The compound also inhibits STAT3, a protein involved in cell growth and apoptosis .

Biochemical Pathways

This compound affects several biochemical pathways. Its inhibition of STAT3 can impact the JAK-STAT signaling pathway, which is involved in cell growth, differentiation, and apoptosis . The compound’s inhibition of ABC transporters can affect drug transport and metabolism pathways .

Pharmacokinetics

Its structural analogs have been found to exhibit good bioavailability and stability

Result of Action

The inhibition of ABC transporters by this compound can enhance the efficacy of other drugs by preventing their efflux from cells . Its inhibition of STAT3 can lead to the suppression of cell growth and induction of apoptosis , which could be beneficial in the treatment of cancers.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods often involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Scientific Research Applications

Chemistry: Imidazo[1,2-a]pyridine-3-carbothioamide is used as a building block in organic synthesis to create more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent. It has shown promising results in preclinical studies for targeting specific biological pathways .

Industry: The compound is used in the development of optoelectronic devices, sensors, and imaging agents. Its luminescent properties make it suitable for use in confocal microscopy and other imaging techniques .

Comparison with Similar Compounds

Properties

IUPAC Name

imidazo[1,2-a]pyridine-3-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-8(12)6-5-10-7-3-1-2-4-11(6)7/h1-5H,(H2,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPNMBHAQAOKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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